An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile: Synthesis and Properties
An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Morpholinopropylamino)propanenitrile, a versatile bifunctional molecule incorporating a morpholine, a secondary amine, and a nitrile group. This document details a reliable synthetic protocol for its preparation via a yttrium nitrate-catalyzed aza-Michael addition. It also compiles its key physicochemical properties. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a building block in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds.
Introduction
3-(3-Morpholinopropylamino)propanenitrile, with the CAS Number 102440-39-1, is a chemical compound of interest due to its unique combination of functional groups. The presence of a morpholine ring, a secondary amine, and a nitrile moiety within the same molecule offers multiple reactive sites for further chemical modifications. This makes it a potentially valuable intermediate in the synthesis of more complex molecules with diverse applications, including pharmaceuticals and functional materials. This guide provides a detailed account of its synthesis and a summary of its known properties.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Morpholinopropylamino)propanenitrile is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.
Table 1: Physicochemical Properties of 3-(3-Morpholinopropylamino)propanenitrile
| Property | Value |
| CAS Number | 102440-39-1 |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol |
| Boiling Point | 180 °C (predicted) |
| Density | 1.015 ± 0.06 g/cm³ (predicted) |
| pKa | 8.45 ± 0.19 (predicted) |
| Appearance | Powder or liquid |
| Purity | Typically ≥95% |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |
Synthesis
The synthesis of 3-(3-Morpholinopropylamino)propanenitrile is achieved through an aza-Michael addition of N-(3-aminopropyl)morpholine to acrylonitrile. This reaction is efficiently catalyzed by yttrium (III) nitrate hexahydrate in a protic solvent at ambient temperature. The use of yttrium nitrate as a catalyst offers high selectivity for the mono-cyanoethylation of the primary amine.
Experimental Protocol
The following experimental protocol is based on a general procedure reported for the yttrium nitrate-catalyzed aza-Michael addition of amines to acrylonitrile. For the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile, the specific amine used is N-(3-aminopropyl)morpholine.
Materials:
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N-(3-aminopropyl)morpholine
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Acrylonitrile
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Methanol (MeOH)
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Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.
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To this solution, add acrylonitrile (1.0 to 1.2 equivalents).
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Add yttrium (III) nitrate hexahydrate (0.1 equivalents) to the reaction mixture.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, dilute the mixture with water.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the mixture to remove the drying agent.
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Remove the solvent under reduced pressure to yield the crude product.
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It has been reported that for this specific compound, the product can be isolated in quantitative yield by a simple aqueous workup without the need for column chromatography.
Reaction Mechanism
The yttrium nitrate-catalyzed aza-Michael addition is believed to proceed through the coordination of the nitrile nitrogen of acrylonitrile to the yttrium ion. This coordination enhances the electrophilicity of the β-carbon of the Michael acceptor, facilitating the nucleophilic attack by the primary amine of N-(3-aminopropyl)morpholine. A proton transfer, likely mediated by the protic solvent (methanol), then completes the addition reaction to yield the final product.
Characterization
While specific, publicly available spectral data for 3-(3-Morpholinopropylamino)propanenitrile is limited, characterization would typically involve standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. The integration of these signals would confirm the ratio of these structural components.
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¹³C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule, with distinct chemical shifts for the nitrile carbon, the carbons of the morpholine ring, and the aliphatic carbons of the propyl and ethyl chains.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation and a sharp peak for the pure product.
Biological and Pharmacological Properties
As of the latest literature review, there is no specific information available regarding the pharmacological properties, mechanism of action, or involvement in any signaling pathways for 3-(3-Morpholinopropylamino)propanenitrile.
However, the structural components of the molecule suggest potential areas for investigation:
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Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve physicochemical properties such as solubility and metabolic stability.
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Propylamino Linker: The flexible propylamino linker can position the morpholine and nitrile groups in various spatial orientations, which could be important for binding to biological targets.
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Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can be a precursor to other functional groups like amines or carboxylic acids through chemical or enzymatic transformations.
Given its structure, 3-(3-Morpholinopropylamino)propanenitrile could be a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its biological activity.
Experimental Workflow
The general workflow for the synthesis and characterization of 3-(3-Morpholinopropylamino)propanenitrile is outlined below.
Conclusion
This technical guide has provided a detailed overview of the synthesis and known properties of 3-(3-Morpholinopropylamino)propanenitrile. The yttrium nitrate-catalyzed aza-Michael addition offers an efficient and selective method for its preparation. While its biological profile remains to be elucidated, its chemical structure presents it as a promising building block for the development of novel molecules in various fields of chemical and pharmaceutical research. The information and protocols provided herein are intended to facilitate further investigation into this interesting compound.
